4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate
Overview
Description
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate, also known as INH-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of isonicotinic acid hydrazide, which is commonly used as an antitubercular drug. INH-1 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. Another study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in various signaling pathways.
Biochemical and Physiological Effects:
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of amyloid beta aggregation, and the inhibition of bacterial growth. 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has also been shown to have anti-inflammatory activity and to inhibit the activity of various enzymes and signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate in lab experiments is that it has been shown to have a variety of potential applications in scientific research, making it a versatile compound. However, one limitation of using 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate. One area of interest is the development of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate and its derivatives. Additionally, further research is needed to determine the potential applications of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate in various scientific research areas, including cancer research, neurodegenerative disease research, and infectious disease research.
Scientific Research Applications
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative disease research, and infectious disease research. One study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Another study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease, suggesting that it may have potential applications in neurodegenerative disease research. 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has also been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for infectious disease research.
properties
IUPAC Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17(14-7-9-19-10-8-14)21-20-12-13-3-5-15(6-4-13)25-18(23)16-2-1-11-24-16/h1-12H,(H,21,22)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRDTAFEKWFWTA-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49819369 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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